![molecular formula C17H38INO2 B14265777 N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide CAS No. 137044-77-0](/img/structure/B14265777.png)
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries, including healthcare, agriculture, and manufacturing. This particular compound is characterized by its long alkyl chains and ether linkages, which contribute to its unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide typically involves the quaternization of tertiary amines with alkyl halides. The process can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate tertiary amines and alkyl halides. Common starting materials include N-butyl-N-methylbutan-1-amine and 2-(2-butoxyethoxy)ethyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol. The mixture is heated to a temperature range of 60-80°C to facilitate the quaternization reaction.
Quaternization Reaction: The tertiary amine reacts with the alkyl halide to form the quaternary ammonium iodide. The reaction can be represented as[ \text{N-butyl-N-methylbutan-1-amine} + \text{2-(2-butoxyethoxy)ethyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives with altered alkyl chains.
Reduction: Reduced forms with hydrogenated alkyl chains.
Substitution: Substituted quaternary ammonium compounds with different anions.
科学的研究の応用
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and surfactants.
作用機序
The mechanism of action of N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include:
Lipid Bilayer: The compound inserts itself into the lipid bilayer, causing membrane destabilization.
Proteins: It can interact with membrane proteins, disrupting their function and leading to cell death.
類似化合物との比較
Similar Compounds
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium chloride
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium bromide
- N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium sulfate
Uniqueness
N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide is unique due to its iodide ion, which imparts distinct chemical properties compared to its chloride, bromide, and sulfate counterparts. The iodide ion enhances the compound’s solubility in organic solvents and its reactivity in nucleophilic substitution reactions.
特性
CAS番号 |
137044-77-0 |
|---|---|
分子式 |
C17H38INO2 |
分子量 |
415.4 g/mol |
IUPAC名 |
2-(2-butoxyethoxy)ethyl-dibutyl-methylazanium;iodide |
InChI |
InChI=1S/C17H38NO2.HI/c1-5-8-11-18(4,12-9-6-2)13-15-20-17-16-19-14-10-7-3;/h5-17H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
MGOMNNGQUQNKQZ-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCC)CCOCCOCCCC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
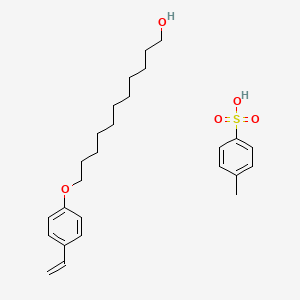

![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
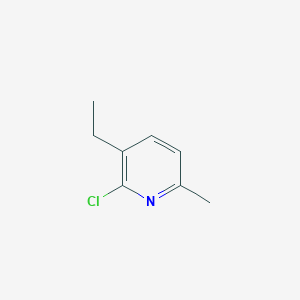
![1H-Pyrazolo[1,2-a]pyridazin-1-one, 5,6,7,8-tetrahydro-3-phenyl-](/img/structure/B14265732.png)
![2-fluoro-N-[(4-nitrophenyl)methyl]-7H-purin-6-amine](/img/structure/B14265739.png)
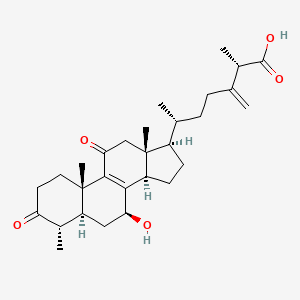

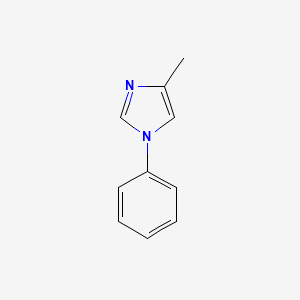
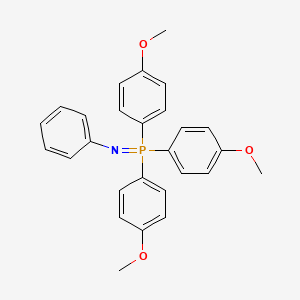
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
